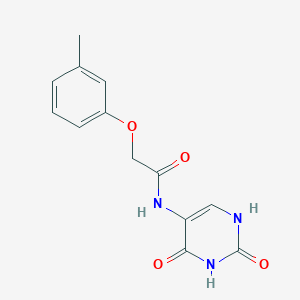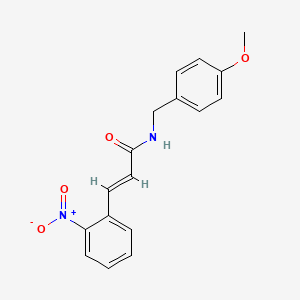
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-methylphenoxy)acetamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-methylphenoxy)acetamide is not yet fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has been shown to inhibit the production of inflammatory mediators in the body, including prostaglandins and cytokines. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, this compound has been shown to have antitumor properties, which may make it a promising candidate for use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-methylphenoxy)acetamide in laboratory experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of different experiments. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results. In addition, its potential toxicity and side effects are not yet fully known, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-methylphenoxy)acetamide. One area of research could focus on further elucidating its mechanism of action, which could help to identify new potential applications for the compound. Another area of research could focus on developing new synthetic methods for producing this compound, which could make it more readily available for use in laboratory experiments. Additionally, further research could be conducted to determine the potential toxicity and side effects of this compound, which could help to inform its use in future experiments.
Méthodes De Synthèse
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-methylphenoxy)acetamide can be synthesized using a number of different methods, including the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 3-methylphenol in the presence of an acid catalyst. Other methods involve the reaction of 3-methylphenol with 2-chloroacetyl chloride followed by condensation with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine.
Applications De Recherche Scientifique
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-3-2-4-9(5-8)20-7-11(17)15-10-6-14-13(19)16-12(10)18/h2-6H,7H2,1H3,(H,15,17)(H2,14,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFDPLGDZFJHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)

![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)
![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B5865422.png)



